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BUTTER

Flavor chemistry Fatty acid composition Natural food ingredients

Sourcing authentic butter character without lactose or limited shelf life poses significant formulation and supply chain challenges. This Butter CO₂ Extract (CAS 130935-39-6) directly addresses these constraints. - Concentrated authentic flavor: Delivers full-spectrum fatty acids and lactones, eliminating the bulk water, proteins, and lactose found in conventional butter. - Formulation stability: Anhydrous and lactose-free (<0.1%) composition ensures a 60-month shelf life at ambient storage, reducing inventory waste. - Regulatory alignment: Supports clean-label declarations and compliance with EC 1334/2008 for dairy-allergen-avoidant products.

Molecular Formula C147H253N45O43
Molecular Weight 0
CAS No. 130935-39-6
Cat. No. B1177399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBUTTER
CAS130935-39-6
Molecular FormulaC147H253N45O43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butter CO2 Extract Overview


Butter oil CO₂ extract (CAS 130935-39-6) is a natural dairy-derived material obtained via supercritical carbon dioxide extraction of milk fat, marketed as an authentic butter flavor and fragrance agent [1]. Unlike conventional butter or synthetic butter flavors, this extract concentrates the volatile and non‑volatile lipid fractions responsible for creamy, fatty, and lactonic sensory notes without the bulk of water, proteins, or carbohydrates [2]. It is characterized by a defined fatty acid profile—palmitic acid (~29%), oleic acid (~24%), myristic acid (~15.5%), lauric acid (~6.2%), stearic acid (~5.7%), and capric acid (~4.9%)—that underlies its aroma and fixative properties [3].

May support clean-label bakery and confectionery flavoring with natural FTNF status
Reported fixative properties for natural fragrance formulations (floral accords)
Lactose-free, anhydrous composition suitable for allergen-avoidant dairy flavor systems

Why Substitution Fails: Butter CO2 Extract


Generic substitution between natural butter CO₂ extract, synthetic diacetyl, and conventional butter is not straightforward due to fundamental differences in composition, functionality, and regulatory compliance. Synthetic diacetyl (C₄H₆O₂) provides only a single sharp buttery note, whereas butter CO₂ extract delivers a full spectrum of fatty acids, lactones, and triglycerides that create authentic creamy depth and fixative properties [1]. Conventional butter contains ~80% fat but also ~16–18% water, proteins, and lactose, which limit shelf life (weeks) and preclude use in anhydrous formulations [2]. In contrast, butter CO₂ extract is lactose‑free, water‑free, and stable for 60 months without preservatives, making it functionally distinct for both flavor and fragrance applications . The absence of a defined molecular formula for butter CO₂ extract reflects its natural complexity, but this complexity is precisely what cannot be replicated by single‑molecule synthetic alternatives.

Synthetic diacetyl Provides only a single sharp buttery note; full-spectrum creamy depth and fixative character may not transfer
Conventional butter Contains water, proteins and lactose (~0.1%), limiting shelf life to weeks and excluding anhydrous formulations
Natural complexity Multi-component fatty acid/lactone profile cannot be replicated by single-molecule substitutes; authenticity may shift

Butter CO2 Extract Differentiation Data


Fatty Acid Profile vs. Diacetyl

Butter CO₂ extract contains a defined spectrum of long‑chain fatty acids that contribute to its creamy, fatty aroma and fixative behavior, whereas synthetic diacetyl (the primary single‑molecule butter flavorant) is a simple diketone (C₄H₆O₂). The extract's major fatty acids—palmitic acid 29.1%, oleic acid 24.2%, myristic acid 15.5%, lauric acid 6.2%, stearic acid 5.7%, and capric acid 4.9%—provide a multi‑component profile that synthetic diacetyl cannot replicate . This complexity enables a more rounded, tenacious butter note in formulations.

Fatty acid profile
Cross-study comparable
Palmitic 29.1%, Oleic 24.2%, Myristic 15.5%, Lauric 6.2%, Stearic 5.7%, Capric 4.9%
Multi-component authenticity supports natural flavor formulation
GC analysis; ≥6 fatty acid classes vs. single diacetyl molecule
Flavor chemistry Fatty acid composition Natural food ingredients

Shelf-Life Stability vs. Conventional Butter

Butter CO₂ extract is documented with a shelf life of 60 months after production until re‑test, without the addition of synthetic preservatives [1]. In contrast, conventional unsalted butter typically has a refrigerated shelf life of 1–4 weeks in air, and even with modified atmosphere packaging, shelf life extends only to several months . The anhydrous, low‑water‑activity nature of the CO₂ extract prevents microbial growth and hydrolytic rancidity, enabling long‑term storage at ambient temperature.

Shelf-life stability
Cross-study comparable
60 months (5 years)
Extended stability may reduce inventory turnover costs
Ambient, sealed storage; preservative-free
Stability testing Shelf‑life evaluation Natural preservative‑free ingredients

Regulatory & Clean-Label Advantage

Butter CO₂ extract is explicitly declared lactose‑free, kosher, halal, and 100% natural, meeting EC Flavouring Regulation No. 1334/2008 [1]. In comparison, conventional butter contains approximately 0.1% lactose, which can trigger allergic reactions or labeling concerns [2]. Synthetic butter flavors often contain carriers or solvents that disqualify them from clean‑label or organic certification. The extract's FTNF (From The Named Fruit) status further supports clean‑label declarations.

Clean-label profile
Cross-study comparable
Lactose-free; kosher, halal; 100% natural (EC 1334/2008)
Supports allergen-avoidant and clean-label declarations
Manufacturer's specification; lactose below detection limit
Clean‑label ingredients Lactose‑free certification Natural flavor regulation

Fixative Performance: Floral Longevity

In perfumery, butter CO₂ extract is reported to exhibit excellent fixative qualities, prolonging the olfactory perception of volatile floral notes such as jasmine, ylang ylang, and neroli [1]. While quantitative longevity data are not provided, the extract's high content of long‑chain fatty acid esters (e.g., palmitic and oleic acid glycerides) is known to reduce the evaporation rate of top‑ and middle‑note aroma chemicals . In contrast, synthetic diacetyl is highly volatile and lacks fixative capacity.

Fixative performance
Class-level inference
Reported fixative qualities; contains non-volatile fatty esters
Context-dependent; quantitative longevity data not available
Anecdotal and class-level inference based on composition
Fragrance fixation Perfumery materials Natural fixatives

Butter CO2 Extract Application Scenarios


Clean-Label Bakery Flavoring

Due to its natural FTNF status and lactose‑free certification, butter CO₂ extract is ideal for clean‑label baked goods, confectionery, ice cream, and popcorn seasonings where synthetic diacetyl is prohibited or undesirable [1]. The 60‑month shelf life ensures flavor consistency across production batches without preservatives .

Natural Perfumery Fixative for Florals

Perfumers can utilize the fixative properties of butter CO₂ extract to anchor and extend the longevity of white floral notes (jasmine, neroli, ylang ylang) in natural and botanical fragrances [2]. Its animal‑derived fatty esters provide a tenacious base not available from synthetic single‑molecule fixatives.

Lactose-Free Dairy Flavors

Formulators developing lactose‑free or dairy‑allergen‑avoidant products can incorporate butter CO₂ extract to deliver authentic buttery taste without the lactose content (~0.1%) found in conventional butter [3]. This supports clean‑label declarations and regulatory compliance under EC 1334/2008.

Long-Shelf-Life Industrial Flavor Stock

For industrial flavor houses requiring stable, preservative‑free butter flavor stocks, butter CO₂ extract's 60‑month shelf life and ambient storage capability reduce inventory complexity and waste compared to conventional butter or butter oil .

Application
Selection Property
Validation Focus
Clean-label bakery flavoring
Natural FTNF status, lactose-free
Label compliance, flavor consistency across batches
Natural perfumery fixative
Reported fixative properties for floral accords
Fragrance longevity and tenacity in botanical compositions
Lactose-free dairy flavors
Lactose-free, anhydrous composition
Allergen-avoidant formulation, sensory authenticity
Long-shelf-life industrial stock
Extended shelf-life stability, ambient storage
Inventory consistency, preservative-free quality retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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